![molecular formula C13H8BClF4O B12597369 (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid CAS No. 872495-81-3](/img/structure/B12597369.png)
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a borinic acid moiety, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid typically involves the reaction of appropriate aryl halides with boronic acids or boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl rings.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of medicinally relevant compounds.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of chlorophenyl and fluorophenyl groups, which imparts distinct reactivity and functionality compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
872495-81-3 |
|---|---|
Molekularformel |
C13H8BClF4O |
Molekulargewicht |
302.46 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid |
InChI |
InChI=1S/C13H8BClF4O/c15-11-3-1-9(2-4-11)14(20)10-5-8(13(17,18)19)6-12(16)7-10/h1-7,20H |
InChI-Schlüssel |
MEFLGZNHQJJUQP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


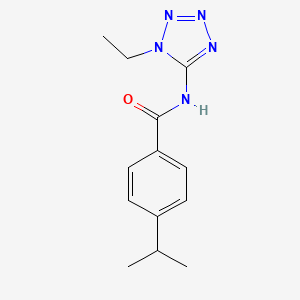
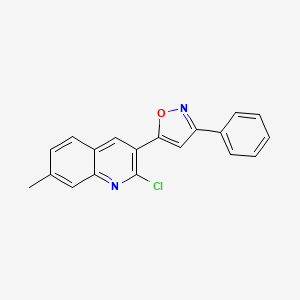
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
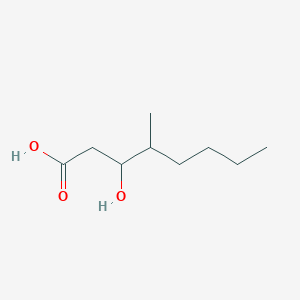
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
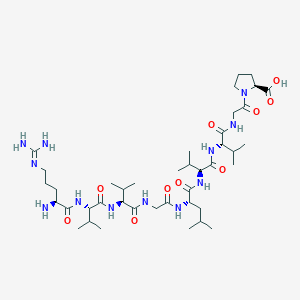
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
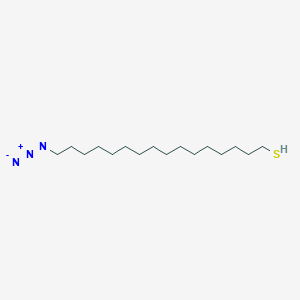
![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
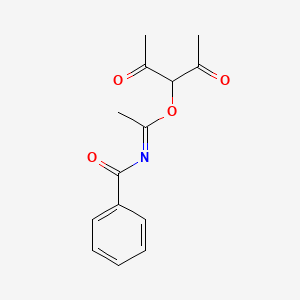
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
